4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide
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Overview
Description
4-bromo-N’-[(3-thienylcarbonyl)oxy]benzenecarboximidamide is an organic compound characterized by the presence of a bromine atom, a thienyl group, and a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(3-thienylcarbonyl)oxy]benzenecarboximidamide typically involves the following steps:
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Formation of the Thienylcarbonyl Intermediate: : The initial step involves the acylation of thiophene to form the thienylcarbonyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.
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Coupling with Benzenecarboximidamide: : The thienylcarbonyl chloride is then reacted with 4-bromo-benzenecarboximidamide in the presence of a base such as triethylamine (Et₃N) to form the desired product. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(3-thienylcarbonyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thienyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Oxidation: Oxidizing agents such as H₂O₂ or m-CPBA in solvents like acetonitrile (CH₃CN).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) in aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
4-bromo-N’-[(3-thienylcarbonyl)oxy]benzenecarboximidamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.
Mechanism of Action
The mechanism by which 4-bromo-N’-[(3-thienylcarbonyl)oxy]benzenecarboximidamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity.
Oxidative Stress: In biological systems, it may interact with reactive oxygen species (ROS), influencing oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N’-[(2-thienylcarbonyl)oxy]benzenecarboximidamide: Similar structure but with a different position of the thienyl group.
4-chloro-N’-[(3-thienylcarbonyl)oxy]benzenecarboximidamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-bromo-N’-[(3-thienylcarbonyl)oxy]benzenecarboximidamide is unique due to the specific positioning of the bromine and thienyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-10-3-1-8(2-4-10)11(14)15-17-12(16)9-5-6-18-7-9/h1-7H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDZXLJJHRCERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CSC=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=CSC=C2)/N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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